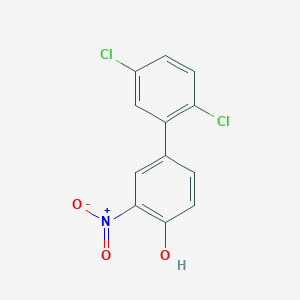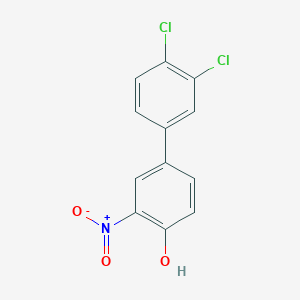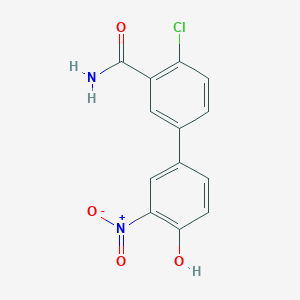
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% (4-CEPN) is a chemical compound with a wide range of applications in the scientific research field. It is a colorless to pale yellow liquid that is used as a reagent in various organic synthesis and analytical processes. It is also used in the production of pharmaceuticals, cosmetics, and other products. 4-CEPN has a wide range of applications in the scientific research field due to its unique chemical properties.
Scientific Research Applications
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% has a wide range of applications in the scientific research field. It is used as a reagent in various organic synthesis and analytical processes. It is also used in the production of pharmaceuticals, cosmetics, and other products. In addition, 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% is used as a catalyst in the synthesis of various organic compounds. It is also used in the separation and purification of proteins, peptides, and other biomolecules.
Mechanism of Action
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% is a highly reactive compound that is used as a catalyst in the synthesis of various organic compounds. It acts as a nucleophile, which means it reacts with electron-rich molecules to form new compounds. It also acts as a Lewis acid, which means it can act as an electron acceptor in a reaction.
Biochemical and Physiological Effects
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% is a highly reactive compound that can interact with other molecules in the body. It has been shown to interact with proteins, peptides, and other biomolecules. In addition, 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% has been shown to interact with enzymes, hormones, and other molecules that are involved in various biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% has several advantages for lab experiments. It is a highly reactive compound that can be used as a catalyst in the synthesis of various organic compounds. It is also relatively inexpensive and easy to obtain. However, 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% can be toxic in high concentrations and should be handled with care.
Future Directions
There are a number of potential future directions for 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% research. One potential direction is to investigate the effects of 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% on different biological systems. For example, researchers could study the effects of 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% on protein and peptide synthesis, enzyme activity, and other biochemical and physiological processes. Additionally, researchers could investigate the potential applications of 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% in the production of pharmaceuticals, cosmetics, and other products. Finally, researchers could investigate the potential toxicity of 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% and develop methods to reduce its toxicity.
Synthesis Methods
The synthesis of 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% can be achieved through a multi-step process. The first step involves the reaction of 2-chloro-4-ethoxyphenol with nitric acid to form 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95%. This reaction is carried out in an inert atmosphere at a temperature of 80-90°C. The second step involves the purification of the product by recrystallization, distillation, or chromatography. The product can then be further purified by recrystallization or distillation.
properties
IUPAC Name |
4-(2-chloro-4-ethoxyphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-2-20-10-4-5-11(12(15)8-10)9-3-6-14(17)13(7-9)16(18)19/h3-8,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKKHRMQFXVZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686322 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol | |
CAS RN |
1261946-37-5 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382938.png)







![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382998.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)